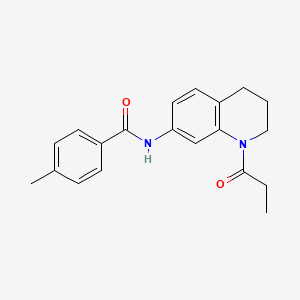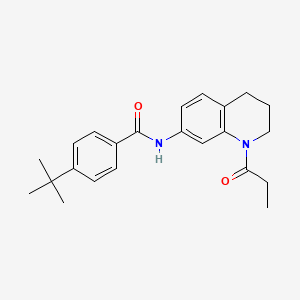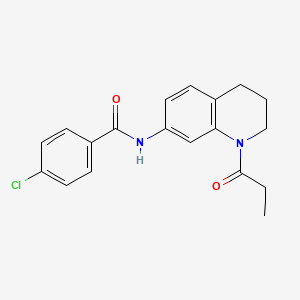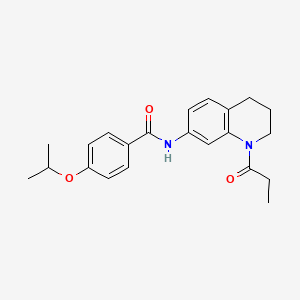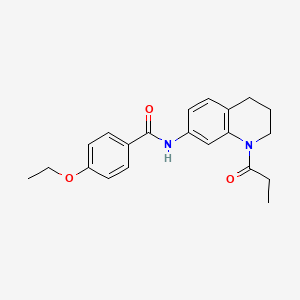
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (also known as ETP-N-PPTQ) is a small molecule that has recently gained attention in scientific research due to its potential applications in various fields. This molecule has been studied for its ability to act as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. ETP-N-PPTQ is also a promising compound for use in lab experiments due to its low toxicity and easy synthesis.
Wissenschaftliche Forschungsanwendungen
ETP-N-PPTQ has been studied for its potential applications in various fields. It has been used as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. It has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, ETP-N-PPTQ has been investigated for its ability to modulate the activity of certain G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes.
Wirkmechanismus
The mechanism of action of ETP-N-PPTQ is not yet fully understood. However, it is believed that the molecule binds to certain enzymes and GPCRs, which results in the inhibition or modulation of their activity. For example, it is thought that ETP-N-PPTQ binds to COX-2 and inhibits its activity, resulting in the inhibition of inflammation. It is also believed that ETP-N-PPTQ binds to certain GPCRs and modulates their activity, which can lead to changes in physiological processes.
Biochemical and Physiological Effects
ETP-N-PPTQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. Additionally, it has been shown to modulate the activity of certain GPCRs, which can lead to changes in physiological processes. For example, it has been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
ETP-N-PPTQ has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has low toxicity and is relatively inexpensive to produce. However, it is important to note that ETP-N-PPTQ is not yet fully understood and may have unknown effects on biochemical and physiological processes.
Zukünftige Richtungen
The potential applications of ETP-N-PPTQ are still being explored. Future research could focus on further elucidating the mechanism of action of the molecule, as well as investigating its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of ETP-N-PPTQ as a substrate for enzymes and as a ligand for receptors. Finally, research could be done to investigate the potential of ETP-N-PPTQ as a scaffold for drug design.
Synthesemethoden
ETP-N-PPTQ can be synthesized from commercially available starting materials. The synthesis procedure involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride (PPTQ-Cl) with 2-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is ETP-N-PPTQ.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-11-12-16(14-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAJHCCAZWZMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




